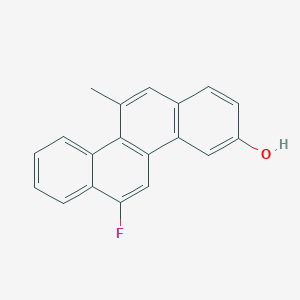
6-Fluoro-11-methylchrysen-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-11-methylchrysen-3-OL is a fluorinated derivative of chrysen-3-OL, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 11th position on the chrysen-3-OL structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-11-methylchrysen-3-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-11-methylchrysen-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
6-Fluoro-11-methylchrysen-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 6-Fluoro-11-methylchrysen-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparaison Avec Des Composés Similaires
6-Fluoro-3-formylchromone: Another fluorinated compound with applications in optoelectronic devices.
Fluorinated Pyridines: These compounds share the fluorine substitution and are used in various chemical syntheses.
Uniqueness: 6-Fluoro-11-methylchrysen-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methyl groups on the chrysen-3-OL backbone makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
Propriétés
Numéro CAS |
92755-74-3 |
|---|---|
Formule moléculaire |
C19H13FO |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
6-fluoro-11-methylchrysen-3-ol |
InChI |
InChI=1S/C19H13FO/c1-11-8-12-6-7-13(21)9-16(12)17-10-18(20)14-4-2-3-5-15(14)19(11)17/h2-10,21H,1H3 |
Clé InChI |
UDTXXIMONGGAFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)

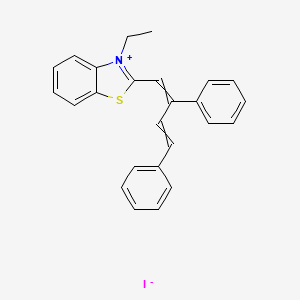
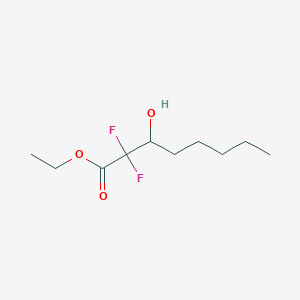

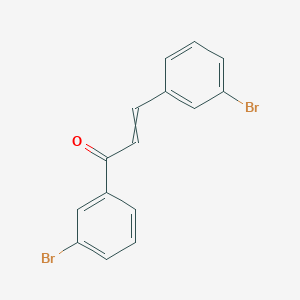
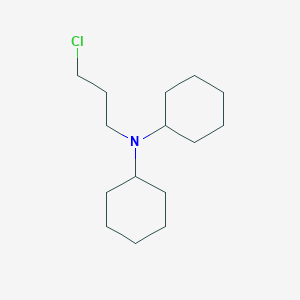

![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
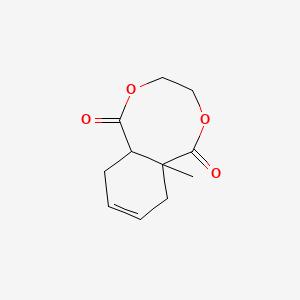
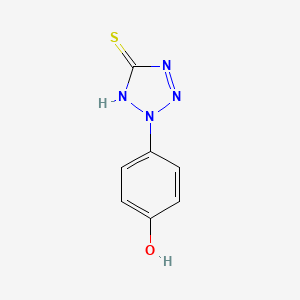
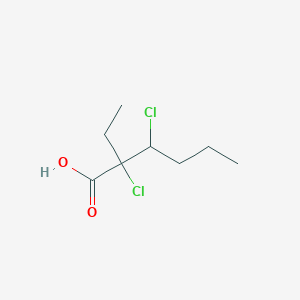
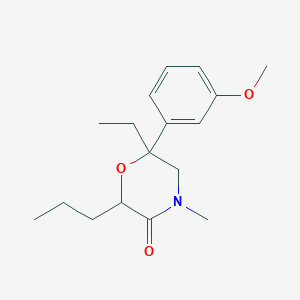
![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
